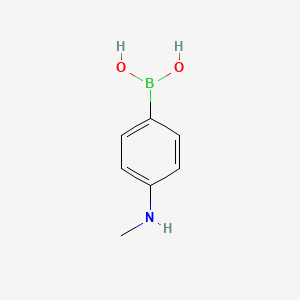

4-(Methylamino)phenylboronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[4-(methylamino)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10BNO2/c1-9-7-4-2-6(3-5-7)8(10)11/h2-5,9-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDWLEJGVLKZNGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)NC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 4-(Methylamino)phenylboronic Acid

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-(Methylamino)phenylboronic acid, a versatile building block in modern organic chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, in-depth mechanistic insights, and thorough characterization data. The guide emphasizes scientifically sound methodologies, ensuring reproducibility and a clear understanding of the underlying chemical principles.

Introduction: The Significance of this compound

Arylboronic acids are a cornerstone of contemporary organic synthesis, primarily due to their pivotal role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This reaction facilitates the formation of carbon-carbon bonds, a fundamental transformation in the construction of complex organic molecules, including a vast array of pharmaceuticals and functional materials. Among the diverse family of arylboronic acids, this compound offers a unique combination of functionalities: a reactive boronic acid moiety for cross-coupling and a nucleophilic secondary amine that can be further functionalized.

This dual functionality makes it a highly valuable intermediate in the synthesis of bioactive compounds. The methylamino group can act as a key pharmacophore, engaging in hydrogen bonding interactions with biological targets, or serve as a synthetic handle for the introduction of further molecular complexity. Its applications span various therapeutic areas, including oncology and neurodegenerative diseases, where the construction of bespoke biaryl and heterocyclic scaffolds is paramount.

Strategic Synthesis of this compound

The synthesis of this compound can be approached through several strategic pathways. A common and effective method involves a two-step sequence starting from the readily available 4-nitrophenylboronic acid: reduction of the nitro group to an aniline, followed by selective N-methylation. An alternative, more direct approach utilizes a modern cross-coupling reaction to form the N-methylaniline moiety.

Recommended Synthetic Pathway: N-Methylation of 4-Aminophenylboronic Acid

This guide details a robust and selective method for the synthesis of this compound, commencing with the synthesis of the precursor, 4-aminophenylboronic acid, followed by a selective N-methylation.

Diagram of the Synthetic Workflow:

Caption: Synthetic pathway from 4-nitrophenylboronic acid to this compound.

Step 1: Synthesis of 4-Aminophenylboronic Acid via Reduction

The initial step involves the reduction of 4-nitrophenylboronic acid to 4-aminophenylboronic acid. Catalytic hydrogenation is a clean and efficient method for this transformation.

Experimental Protocol:

-

Reaction Setup: In a hydrogenation vessel, dissolve 4-nitrophenylboronic acid (1.0 eq) in a suitable solvent such as ethanol or methanol.

-

Catalyst Addition: Carefully add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).

-

Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 1-3 atm) and stir the reaction mixture vigorously at room temperature.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until complete consumption of the starting material.

-

Work-up: Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon). Filter the reaction mixture through a pad of celite to remove the palladium catalyst.

-

Isolation: Concentrate the filtrate under reduced pressure to yield crude 4-aminophenylboronic acid, which can be used in the next step without further purification or purified by recrystallization if necessary.

Step 2: Selective N-Methylation via Chan-Lam Coupling

The selective mono-N-methylation of anilines can be challenging due to the potential for over-methylation to form the dimethylaniline derivative. The Chan-Lam coupling reaction, utilizing a copper catalyst and a boronic acid as the alkylating agent, provides a highly selective method for this transformation.[1][2]

Causality Behind Experimental Choices:

-

Copper(II) Acetate as Catalyst: Cu(OAc)₂ is an effective catalyst for promoting the N-C bond formation between the aniline and the methylboronic acid.[1]

-

Methylboronic Acid as Methyl Source: This reagent is a mild and selective source of a methyl group, avoiding the harsh conditions and poor selectivity of traditional alkylating agents like methyl iodide.[1][2]

-

Pyridine as Base: The base is crucial for the catalytic cycle, facilitating the transmetalation step. Pyridine has been found to be an effective base for this transformation.

-

Dioxane as Solvent: Dioxane is a suitable solvent that allows for the reaction to be carried out at reflux temperature, ensuring a reasonable reaction rate.

-

Incubation Period: A key insight for achieving high selectivity is an initial incubation period of the aniline with the copper catalyst before the addition of the methylboronic acid. This is thought to favor the formation of the active copper-aniline complex, leading to a more efficient and selective methylation.[2]

Experimental Protocol:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add 4-aminophenylboronic acid (1.0 eq), copper(II) acetate (Cu(OAc)₂, 1.5 eq), and pyridine (2.0 eq).

-

Solvent Addition: Add anhydrous dioxane as the solvent.

-

Incubation: Stir the mixture at room temperature for a designated incubation period (e.g., 30-60 minutes).

-

Methylboronic Acid Addition: Add methylboronic acid (MeB(OH)₂, 1.5 eq) to the reaction mixture.

-

Reaction Conditions: Heat the reaction mixture to reflux and monitor its progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate). Filter the mixture through a pad of celite to remove insoluble copper salts.

-

Extraction: Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

Comprehensive Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following techniques and expected data are crucial for this validation.

Spectroscopic Analysis

Table 1: Expected Spectroscopic Data for this compound

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons in the range of δ 6.5-7.8 ppm, exhibiting characteristic splitting patterns (e.g., doublets). A singlet for the methyl protons (N-CH₃) around δ 2.8-3.0 ppm. A broad singlet for the amine proton (N-H) which may be exchangeable with D₂O. Two broad singlets for the boronic acid protons (B(OH)₂) which are also D₂O exchangeable. |

| ¹³C NMR | Aromatic carbons appearing in the range of δ 110-155 ppm. The carbon attached to the boron atom will be in a characteristic region. A signal for the methyl carbon (N-CH₃) around δ 30-35 ppm. |

| FTIR (cm⁻¹) | Broad O-H stretch from the boronic acid around 3200-3400 cm⁻¹. N-H stretching vibration around 3350-3450 cm⁻¹. C-H stretching of the aromatic ring and methyl group around 2850-3100 cm⁻¹. C=C aromatic ring stretching around 1600 cm⁻¹ and 1500 cm⁻¹. Strong B-O stretching around 1350 cm⁻¹. C-N stretching around 1250-1350 cm⁻¹. |

| Mass Spec. | The mass spectrum should show the molecular ion peak (M⁺) or the protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of this compound (C₇H₁₀BNO₂), which is approximately 151.08 g/mol . |

Physical Properties

Table 2: Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₁₀BNO₂ |

| Molecular Weight | 150.97 g/mol |

| Appearance | Off-white to light brown solid |

| Solubility | Soluble in methanol, ethanol, and DMSO. Sparingly soluble in water. |

Key Applications in Research and Development

The primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction to synthesize complex biaryl compounds.

Diagram of the Suzuki-Miyaura Coupling Reaction:

Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.

This reaction is instrumental in medicinal chemistry for the synthesis of drug candidates containing a biaryl core structure. The presence of the methylamino group allows for further diversification of the synthesized molecules, enabling the exploration of a broader chemical space in structure-activity relationship (SAR) studies.

Safety and Handling

As with all laboratory chemicals, proper safety precautions must be observed when handling this compound and the reagents used in its synthesis.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: All manipulations should be performed in a well-ventilated fume hood.

-

Handling Boronic Acids: Boronic acids are generally stable solids, but they should be handled with care. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse thoroughly with water.

-

Reagent-Specific Hazards: Be aware of the specific hazards associated with all reagents used, such as the flammability of solvents and the toxicity of catalysts and other reagents. Consult the Safety Data Sheet (SDS) for each chemical before use.

Conclusion

This compound is a valuable and versatile building block in organic synthesis, particularly for the construction of pharmaceutically relevant compounds. The synthetic route detailed in this guide, involving the selective N-methylation of 4-aminophenylboronic acid, offers a reliable and efficient method for its preparation. The comprehensive characterization data provided serves as a benchmark for researchers to verify the identity and purity of their synthesized material. By following the detailed protocols and safety guidelines presented, researchers can confidently synthesize and utilize this important chemical intermediate in their research and development endeavors.

References

-

González, I., Mosquera, J., Guerrero, C., Rodríguez, R., & Cruces, J. (2009). Selective Monomethylation of Anilines by Cu(OAc)2-Promoted Cross-Coupling with MeB(OH)2. Organic Letters, 11(8), 1677–1680. [Link]

-

Cruces, J., et al. (2010). R&D work: Alkylation of amines with alkylboronic acids. GalChimia. [Link]

Sources

physicochemical properties of 4-(Methylamino)phenylboronic acid

An In-Depth Technical Guide to the Physicochemical Properties of 4-(Methylamino)phenylboronic Acid

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of this compound (CAS No: 302348-49-8). As a versatile organoboron compound, it serves as a critical building block in synthetic organic chemistry, particularly in palladium-catalyzed cross-coupling reactions. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights into the compound's characteristics, analytical methodologies, and practical applications. We will delve into its structural attributes, spectroscopic signature, reactivity profile, and established protocols for its use, with a focus on the causality behind experimental choices to ensure scientific integrity and reproducibility.

Introduction and Significance

The Ascendancy of Arylboronic Acids in Modern Synthesis

Arylboronic acids have become indispensable reagents in modern organic chemistry since the advent of the Suzuki-Miyaura cross-coupling reaction. Their general stability, low toxicity, and functional group tolerance make them superior coupling partners for the formation of carbon-carbon bonds.[1] These attributes have positioned them as foundational components in the synthesis of complex molecules, ranging from pharmaceuticals to advanced materials like those used in organic light-emitting diodes (OLEDs).[2][3] The boronic acid moiety, a mild Lewis acid, is generally stable to aqueous and atmospheric conditions, simplifying handling and storage.[4]

This compound: A Key Building Block

This compound is a bifunctional reagent featuring both a nucleophilic methylamino group and an electrophilic boronic acid moiety. This unique electronic profile—an electron-donating group (–NHMe) para to the boronic acid—influences its reactivity in cross-coupling reactions and provides a site for further chemical modification. Its role as an intermediate is particularly pronounced in the pharmaceutical sector, where the introduction of the methylaminophenyl group can modulate the pharmacokinetic and pharmacodynamic properties of a drug candidate.[2][5]

Core Physicochemical Properties

A thorough understanding of the fundamental physicochemical properties of a reagent is paramount for its effective use in synthesis and process development.

Chemical Identity and Structure

The molecular structure consists of a phenyl ring substituted with a boronic acid group [-B(OH)₂] and a methylamino group [-NH(CH₃)] at the para position.

| Identifier | Value | Reference |

| CAS Number | 302348-49-8 | [6] |

| Molecular Formula | C₇H₁₀BNO₂ | [6][7] |

| Molecular Weight | 150.97 g/mol | [7][8] |

| IUPAC Name | (4-(Methylamino)phenyl)boronic acid | [6] |

Summary of Physical Properties

The following table summarizes the key physical data available for this compound. It is important to note that some values are predicted through computational models due to a lack of extensive experimental data in the literature.

| Property | Value | Source |

| Physical Form | Solid | Assumed based on analogs |

| Boiling Point | 336.2 ± 44.0 °C | Predicted[7] |

| Density | 1.15 ± 0.1 g/cm³ | Predicted[7] |

| pKa | 8.96 ± 0.17 | Predicted[7] |

Solubility Profile

While specific solubility data for this compound is not extensively published, its properties can be inferred from the parent compound, phenylboronic acid. Phenylboronic acid is soluble in most polar organic solvents (e.g., THF, DMF, alcohols) and has limited solubility in nonpolar solvents like hexanes.[4] Its solubility in water is approximately 10 g/L at 20 °C.[4] The presence of the methylamino group is expected to slightly increase its polarity. For synthetic applications, solvents like tetrahydrofuran (THF), dioxane, and dimethylformamide (DMF) are commonly employed.

Acidity and pKa Analysis

The boronic acid functional group is a Lewis acid. The predicted pKa of 8.96 for this compound is slightly higher than that of unsubstituted phenylboronic acid (pKa ≈ 8.83).[4][7] This is consistent with the electronic effect of the substituent; the methylamino group is electron-donating, which increases the electron density on the boron atom, making it a slightly weaker Lewis acid. This contrasts with phenylboronic acids bearing electron-withdrawing groups (e.g., -NO₂, -SO₂NH₂), which exhibit lower pKa values (pKa ≈ 7.1-7.4) and can bind to diols at physiological pH.[9]

Caption: Relationship between substituent electronic effects and the pKa of phenylboronic acids.

Stability and Storage Considerations

Like many boronic acids, this compound can undergo dehydration to form boroxines (cyclic anhydrides) upon heating or prolonged storage. This process is typically reversible upon the addition of water. For optimal stability and to prevent degradation, the compound should be stored in a cool (2-8°C), dark place under an inert atmosphere.[6]

Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Infrared (IR) Spectroscopy

The IR spectrum provides a valuable fingerprint for the compound's functional groups. Key vibrational modes expected for this compound include:

-

O-H Stretching: A broad band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl groups on the boron atom.[10]

-

N-H Stretching: A moderate, sharp peak around 3350-3450 cm⁻¹.

-

C-H Stretching (Aromatic): Peaks just above 3000 cm⁻¹.

-

B-O Asymmetric Stretching: A strong, characteristic band typically found around 1340-1390 cm⁻¹.[10]

-

C=C Stretching (Aromatic): Peaks in the 1400-1600 cm⁻¹ region.

-

O-B-O Deformation: A peak often observed around 630-700 cm⁻¹.[10]

Chromatographic Analysis

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the preferred method for assessing the purity of this compound. A C18 column with a mobile phase consisting of a buffered aqueous solution (e.g., ammonium acetate or formic acid) and an organic modifier (acetonitrile or methanol) is typically effective. UV detection, usually between 254 nm and 280 nm, is suitable due to the aromatic chromophore.

Synthesis and Reactivity

A Representative Synthetic Pathway

One documented method for the synthesis of this compound involves the catalytic hydrogenation of 4-cyanophenylboronic acid. This reaction utilizes a catalyst such as Raney nickel in a suitable solvent like tetrahydrofuran (THF).[11]

Caption: Synthesis of this compound via hydrogenation.[11]

The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of this compound is its participation in the Suzuki-Miyaura reaction to form biaryl structures. The reaction involves the palladium-catalyzed coupling of the boronic acid with an aryl or vinyl halide (or triflate).[1] The catalytic cycle is a well-established sequence of three key steps: oxidative addition, transmetalation, and reductive elimination.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Applications in Research and Development

Intermediate for Pharmaceutical Synthesis

The structural motif derived from this compound is present in various biologically active molecules. Its incorporation into a lead compound can enhance binding affinity, improve metabolic stability, or provide a vector for interacting with biological targets. The boronic acid functional group itself has been explored as a pharmacophore, notably in enzyme inhibitors where it can form a reversible covalent bond with serine or threonine residues in an enzyme's active site.[5][12]

Role in Materials Science

Arylboronic acids are precursors for conjugated organic materials used in electronics.[2] The biaryl structures formed via Suzuki coupling often serve as the core of organic semiconductors, dyes, and liquid crystals. The methylamino group can be used to tune the electronic properties (e.g., HOMO/LUMO levels) of the final material or to improve its processing characteristics.

Experimental Protocols

Protocol: Determination of Purity by RP-HPLC

-

Rationale: This protocol establishes a reliable method for quantifying the purity of this compound, which is critical for stoichiometric calculations in subsequent reactions.

-

Instrumentation & Columns:

-

HPLC system with UV-Vis detector.

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

-

Reagents:

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Sample Diluent: 50:50 Water/Acetonitrile.

-

-

Methodology:

-

Prepare a sample stock solution of ~1.0 mg/mL in the diluent. Dilute to a working concentration of ~0.1 mg/mL.

-

Set the column temperature to 30 °C and the flow rate to 1.0 mL/min.

-

Set the UV detector to monitor at 254 nm.

-

Equilibrate the column with 95% A / 5% B for at least 15 minutes.

-

Inject 5-10 µL of the sample.

-

Run a linear gradient:

-

0-15 min: 5% to 95% B.

-

15-18 min: Hold at 95% B.

-

18-18.1 min: Return to 5% B.

-

18.1-22 min: Hold at 5% B for re-equilibration.

-

-

Integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

-

Protocol: General Procedure for Suzuki-Miyaura Coupling

-

Rationale: This protocol provides a robust starting point for coupling this compound with a generic aryl bromide. The choice of palladium source, ligand, and base is crucial for reaction success and is explained below.

-

Reagents & Equipment:

-

Aryl Bromide (1.0 eq).

-

This compound (1.2-1.5 eq). Causality: Using a slight excess of the boronic acid ensures complete consumption of the often more valuable aryl halide.

-

Palladium Catalyst: Pd(PPh₃)₄ (1-5 mol%) or Pd(OAc)₂ with a phosphine ligand (e.g., SPhos, XPhos). Causality: Pd(PPh₃)₄ is a pre-formed Pd(0) catalyst, while Pd(OAc)₂ requires in situ reduction. Modern bulky phosphine ligands often give higher yields and tolerate more functional groups.

-

Base: K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq). Causality: The base is essential for activating the boronic acid to form a more nucleophilic boronate species, facilitating the transmetalation step.

-

Solvent: Dioxane/Water (e.g., 4:1 v/v) or Toluene/Ethanol/Water. Causality: The presence of water can aid in dissolving the base and boronic acid, often accelerating the reaction. The solvent mixture must be thoroughly degassed.

-

Schlenk flask or reaction vial, inert atmosphere (Nitrogen or Argon).

-

-

Methodology:

-

To a Schlenk flask, add the aryl bromide (1.0 eq), this compound (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 2.0 eq).

-

Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times. Causality: This degassing step is critical to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.

-

Add the degassed solvent mixture via syringe.

-

Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl compound.

-

Conclusion

This compound is a valuable and versatile reagent in synthetic chemistry. Its well-defined physicochemical properties, combined with its predictable reactivity in cornerstone reactions like the Suzuki-Miyaura coupling, make it a powerful tool for constructing complex molecular architectures. A thorough understanding of its stability, solubility, and spectroscopic characteristics, as outlined in this guide, enables chemists and researchers to leverage its full potential in the fields of drug discovery, materials science, and beyond.

References

-

African Rock Art. 4-(Dimethylamino)phenylboronic acid. [Link]

- Google Patents. US6576789B1 - Process for the preparation of substituted phenylboronic acids.

-

ChemBK. This compound - Physico-chemical Properties. [Link]

-

PubChem. 4-(Dimethylamino)phenylboronic acid. [Link]

-

ResearchGate. pK a values for boronic acids 1-7. [Link]

-

SpectraBase. 4-(Dimethylamino)phenylboronic acid - Optional[ATR-IR] - Spectrum. [Link]

-

PubChem. (4-(Aminomethyl)phenyl)boronic acid. [Link]

-

PubChem. {4-[(Dimethylamino)methyl]phenyl}boronic acid. [Link]

-

MDPI. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. [Link]

-

Royal Society of Chemistry. Pressure-induced remarkable luminescence switch of a dimer form of donor–acceptor–donor triphenylamine (TPA) derivative - Supporting Information. [Link]

-

SpringerLink. Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. [Link]

-

Angene. Mastering Suzuki Coupling: A Guide to 4-Methylphenylboronic Acid. [Link]

-

PubChem. B-(4-((Ethylmethylamino)carbonyl)phenyl)boronic acid. [Link]

-

ACS Publications. Infrared Detection of a Phenylboronic Acid Terminated Alkane Thiol Monolayer on Gold Surfaces. [Link]

-

NIH National Center for Biotechnology Information. Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH. [Link]

-

Wikipedia. Phenylboronic acid. [Link]

-

ResearchGate. Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate. [Link]

-

ResearchGate. FT-IR spectrum of 4-vinylphenyl boronic acid (VPBA, top) and CRX-3 (bottom). [Link]

-

NIH National Center for Biotechnology Information. Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery. [Link]

-

MDPI. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]

-

MDPI. Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. [Link]

-

NIH National Center for Biotechnology Information. Organoborane coupling reactions (Suzuki coupling). [Link]

-

Dergipark. Characterization of 3 fluoro-4-formylphenylboronic acid molecule with density functional teory. [Link]

-

World Wide Journal of Multidisciplinary Research and Development. Recent Advances in the development of Suzuki Miyaura Coupling Reactions. [Link]

Sources

- 1. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. mdpi.com [mdpi.com]

- 4. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. 302348-49-8|(4-(Methylamino)phenyl)boronic acid|BLD Pharm [bldpharm.com]

- 7. chembk.com [chembk.com]

- 8. (4-(Aminomethyl)phenyl)boronic acid | C7H10BNO2 | CID 2734312 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. US6576789B1 - Process for the preparation of substituted phenylboronic acids - Google Patents [patents.google.com]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Spectroscopic Characterization of 4-(Methylamino)phenylboronic Acid: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 4-(Methylamino)phenylboronic acid, a versatile reagent in organic synthesis and medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The information presented herein is crucial for the unambiguous identification, purity assessment, and understanding of the chemical properties of this compound.

Introduction

This compound belongs to the extensive family of arylboronic acids, which are pivotal in modern organic chemistry, most notably as coupling partners in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. The presence of both a boronic acid moiety and a methylamino group imparts unique electronic and reactive properties to the molecule, making it a valuable building block for the synthesis of complex organic molecules, including pharmaceuticals and functional materials. Accurate spectroscopic characterization is the cornerstone of utilizing such reagents effectively and ensuring the reproducibility of synthetic protocols. This guide provides a detailed interpretation of the expected spectroscopic data for this compound, supported by data from closely related analogs and fundamental spectroscopic principles.

Chemical Structure and Atom Numbering

For clarity in the subsequent spectral assignments, the chemical structure of this compound is presented below with a standardized atom numbering scheme.

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different types of protons and their connectivity. The predicted chemical shifts for this compound are summarized in the table below. These predictions are based on the analysis of structurally similar compounds, such as 4-(dimethylamino)phenylboronic acid[1].

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.7-7.8 | d | 2H | C2-H, C6-H |

| ~6.6-6.7 | d | 2H | C3-H, C5-H |

| ~4.5-5.5 | br s | 1H | N-H |

| ~2.8 | s | 3H | C7-H₃ |

| ~8.0 | br s | 2H | B(OH)₂ |

Interpretation:

-

Aromatic Protons: The protons on the benzene ring appear as two doublets, characteristic of a 1,4-disubstituted pattern. The protons ortho to the electron-withdrawing boronic acid group (C2-H and C6-H) are expected to be deshielded and appear downfield around 7.7-7.8 ppm. Conversely, the protons ortho to the electron-donating methylamino group (C3-H and C5-H) are shielded and will appear upfield around 6.6-6.7 ppm.

-

Methyl Protons: The three protons of the methyl group (C7-H₃) are expected to appear as a sharp singlet around 2.8 ppm.

-

N-H Proton: The proton on the nitrogen atom will likely appear as a broad singlet due to quadrupole broadening and exchange with the solvent. Its chemical shift can be highly variable depending on the solvent and concentration.

-

B(OH)₂ Protons: The hydroxyl protons of the boronic acid group are also exchangeable and will appear as a broad singlet, typically in the downfield region.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides information about the carbon framework of the molecule. The predicted chemical shifts are presented below.

| Chemical Shift (δ) ppm | Assignment |

| ~152 | C4 |

| ~136 | C2, C6 |

| ~130 | C1 |

| ~113 | C3, C5 |

| ~30 | C7 |

Interpretation:

-

Aromatic Carbons: The carbon atom attached to the nitrogen (C4) is expected to be the most deshielded of the ring carbons, appearing around 152 ppm. The carbons ortho to the boronic acid group (C2 and C6) will be downfield around 136 ppm. The carbon bearing the boronic acid (C1) is often difficult to observe due to quadrupolar relaxation, but is predicted to be around 130 ppm. The carbons ortho to the methylamino group (C3 and C5) will be shielded and appear upfield around 113 ppm.

-

Methyl Carbon: The methyl carbon (C7) is expected to have a chemical shift of approximately 30 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The predicted characteristic IR absorption bands for this compound are listed below, with assignments based on data for similar phenylboronic acid derivatives[2].

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400-3200 | Broad, Strong | O-H stretching (boronic acid) |

| ~3350 | Medium | N-H stretching |

| ~3100-3000 | Medium | Aromatic C-H stretching |

| ~2950-2850 | Weak-Medium | Aliphatic C-H stretching |

| ~1610, 1510 | Strong | Aromatic C=C stretching |

| ~1350 | Strong | B-O stretching |

| ~1180 | Medium | C-N stretching |

| ~830 | Strong | p-disubstituted C-H bending |

Interpretation:

The IR spectrum will be dominated by a very broad and strong absorption in the 3400-3200 cm⁻¹ region, characteristic of the hydrogen-bonded O-H stretching of the boronic acid group. A sharper peak around 3350 cm⁻¹ corresponding to the N-H stretch should be observable. The aromatic C-H stretches will appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methyl group will be just below 3000 cm⁻¹. The presence of the benzene ring will be confirmed by strong absorptions around 1610 and 1510 cm⁻¹ due to C=C stretching. A strong band around 1350 cm⁻¹ is indicative of the B-O stretching vibration. The C-N stretching and the out-of-plane bending for the 1,4-disubstituted ring will also be present.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure. For this compound (C₇H₁₀BNO₂), the expected molecular weight is approximately 150.97 g/mol .

Expected Observations:

-

Molecular Ion (M⁺): A peak corresponding to the molecular ion would be expected at m/z ≈ 151.

-

Dehydration Peak ([M-H₂O]⁺): Boronic acids are known to readily lose water, so a significant peak at m/z ≈ 133 is anticipated.

-

Further Fragmentation: Subsequent fragmentation may involve the loss of the boronic acid group or cleavage of the methyl group.

Caption: A simplified, plausible fragmentation pathway for this compound.

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for this compound. Instrument parameters should be optimized for the specific instrument being used.

NMR Data Acquisition Workflow

Caption: Workflow for NMR data acquisition and analysis.

IR Spectroscopy Protocol (ATR)

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

-

Background Scan: Record a background spectrum of the empty ATR crystal.

-

Sample Application: Place a small amount of the solid this compound onto the ATR crystal.

-

Sample Compression: Apply pressure to ensure good contact between the sample and the crystal.

-

Spectrum Acquisition: Collect the IR spectrum over the desired range (e.g., 4000-400 cm⁻¹).

-

Data Processing: Perform a background subtraction to obtain the final spectrum.

Mass Spectrometry Protocol (ESI)

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Instrument Calibration: Calibrate the mass spectrometer using a known standard.

-

Infusion: Introduce the sample solution into the electrospray ionization (ESI) source at a constant flow rate.

-

Spectrum Acquisition: Acquire the mass spectrum in positive or negative ion mode over a relevant m/z range.

-

Data Analysis: Identify the molecular ion peak and major fragment ions.

Conclusion

This technical guide provides a detailed spectroscopic analysis of this compound, a compound of significant interest in synthetic chemistry. The predicted NMR, IR, and MS data, along with their interpretations, serve as a valuable resource for the identification and characterization of this molecule. The provided experimental protocols offer a framework for obtaining high-quality spectroscopic data. As with any chemical reagent, it is imperative for researchers to verify the identity and purity of their materials using these and other analytical techniques to ensure the reliability and success of their scientific endeavors.

References

-

Royal Society of Chemistry. (Label-Assisted Laser Desorption/Ionization Mass Spectrometry (LA-LDI-MS): An Emerging Technique for Rapid Detection of Ubiquitous Cis-1,2-Diol Functionality). [Link]

Sources

CAS number for 4-(Methylamino)phenylboronic acid and its salts

An In-depth Technical Guide to 4-(Methylamino)phenylboronic Acid: Identification, Properties, and Strategic Applications

Executive Summary

This compound is a pivotal reagent in modern organic synthesis and medicinal chemistry. Valued for its role as a versatile building block, its primary utility lies in the construction of complex molecular architectures through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This guide provides an in-depth analysis of this compound, beginning with its definitive identification through its Chemical Abstracts Service (CAS) number. It delves into its physicochemical properties, stability considerations, and common synthetic pathways. The core of this document is a detailed exploration of its application in the Suzuki-Miyaura coupling, complete with a mechanistic overview and a validated experimental protocol. This guide is intended for researchers, chemists, and drug development professionals who seek a comprehensive understanding of this compound's strategic role in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

Compound Identification and Physicochemical Profile

Precise identification is the cornerstone of chemical research and development. This section provides the definitive identifiers and key physicochemical properties for this compound.

Key Identifiers

The primary identifier for any chemical substance is its CAS number, which is a unique numerical identifier assigned by the Chemical Abstracts Service.

| Identifier | Value | Source |

| CAS Number | 302348-49-8 | [1] |

| IUPAC Name | (4-(Methylamino)phenyl)boronic acid | |

| Molecular Formula | C₇H₁₀BNO₂ | [1] |

| Molecular Weight | 150.97 g/mol | [1] |

| InChI Key | HEXGMZJQXVDRHU-UHFFFAOYSA-N | [2] |

It is critical to distinguish this compound from structurally similar but distinct compounds, such as 4-(Dimethylamino)phenylboronic acid (CAS: 28611-39-4)[3][4] and 4-((Methylamino)methyl*)phenylboronic acid (CAS: 518336-26-0)[2][5], as their reactivity and applications can differ significantly. While salts of this compound are not commonly isolated or assigned unique CAS numbers, it is often converted into more stable ester derivatives for purification and storage.

Physicochemical Properties

The physical and chemical properties of a reagent dictate its handling, storage, and application conditions.

| Property | Value | Source |

| Appearance | Solid | |

| Boiling Point | 336.2 ± 44.0 °C (Predicted) | [1] |

| Density | 1.15 ± 0.1 g/cm³ (Predicted) | [1] |

| pKa | 8.96 ± 0.17 (Predicted) | [1] |

| Storage | 2-8°C, Inert atmosphere, Keep in dark place |

The Chemistry of Arylboronic Acids: A Balance of Stability and Reactivity

A fundamental understanding of the chemistry of arylboronic acids is essential for their successful application. Their utility is governed by a delicate balance between the stability required for storage and handling and the reactivity needed for synthetic transformations.

pH-Dependent Equilibrium and Its Implications

In aqueous solutions, arylboronic acids exist in a pH-dependent equilibrium between the neutral, trigonal planar form (ArB(OH)₂) and the anionic, tetrahedral boronate species ([ArB(OH)₃]⁻).[6]

-

Acidic to Neutral pH: The trigonal form is predominant. This form is generally less reactive in cross-coupling reactions.

-

Basic pH (above pKa): The equilibrium shifts towards the tetrahedral boronate, formed by the addition of a hydroxide ion. This species is significantly more nucleophilic and is the active participant in the crucial transmetalation step of the Suzuki-Miyaura reaction.[6]

Key Degradation Pathways

The primary decomposition pathway for arylboronic acids is protodeboronation , where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[6] This process is highly pH-dependent and can be accelerated in both acidic and basic conditions, posing a significant challenge for reaction optimization and product yield.

The Role of Boronic Esters for Enhanced Stability

To overcome the inherent instability of boronic acids, they are often converted into more robust derivatives, most commonly boronic esters.[7]

-

Pinacol Esters (Bpin): Offer enhanced stability but can be prone to hydrolysis.[7]

-

MIDA Esters (N-methyliminodiacetic acid): These are highly stable, crystalline solids that are robust to a wide range of reaction conditions, including chromatography. The boronic acid can be readily released under mild basic conditions.

-

Epin Esters (3,4-diethyl-hexane-3,4-diol): These have demonstrated even greater stability, facilitating easier chromatographic purification compared to other esters.[7][8]

The choice to use a boronic ester over the free acid is a strategic one, aimed at improving shelf-life, simplifying purification, and ensuring the controlled delivery of the reactive boronic acid in a subsequent reaction step.[9]

Synthesis of this compound

An accessible and efficient synthetic route is crucial for the widespread use of any chemical building block. A common method for preparing this compound involves the reduction of a readily available precursor.

Representative Synthetic Route

A documented method involves the catalytic hydrogenation of 4-cyanophenylboronic acid.[10]

Reaction Scheme: 4-Cyanophenylboronic acid → this compound

-

Starting Material: 4-Cyanophenylboronic acid is chosen for the strategic placement of the nitrile group, which can be selectively reduced to the desired methylamine.

-

Catalyst: Raney Nickel is a standard, highly effective catalyst for the hydrogenation of nitriles.

-

Solvent: Tetrahydrofuran (THF) is a suitable aprotic solvent that dissolves the starting material and is stable under the reaction conditions.

-

Reducing Agent: Hydrogen gas (H₂) is the source of hydrogen for the reduction.

Step-by-Step Protocol

This protocol is adapted from methodologies described in the literature for analogous transformations.[10]

-

Preparation: Dissolve 4-cyanophenylboronic acid (1 equivalent) in tetrahydrofuran (THF) in a reaction vessel suitable for hydrogenation.

-

Catalyst Addition: Carefully add Raney Nickel catalyst (a catalytic amount, e.g., ~2% by weight) to the solution under an inert atmosphere.

-

Hydrogenation: Seal the vessel, purge with hydrogen gas, and then maintain a positive pressure of hydrogen. Stir the reaction mixture vigorously at room temperature.

-

Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS) until the starting material is consumed (typically several hours).

-

Work-up: Once the reaction is complete, carefully filter the mixture through a pad of celite to remove the Raney Nickel catalyst. Caution: Raney Nickel can be pyrophoric and should be handled with care.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude material by recrystallization or column chromatography to obtain pure this compound.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for forming carbon-carbon bonds, particularly in the synthesis of biaryl compounds, which are common motifs in pharmaceuticals.[11][12] this compound serves as an excellent coupling partner in these reactions.

The Catalytic Cycle

The reaction proceeds via a catalytic cycle involving a palladium catalyst. The cycle consists of three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[12][13]

-

Oxidative Addition: An aryl halide (Ar¹-X) reacts with the active Pd(0) catalyst, which inserts itself into the carbon-halide bond to form a Pd(II) complex.

-

Transmetalation: The organic group (Ar²) from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base to form the more nucleophilic boronate species.[13]

-

Reductive Elimination: The two organic groups (Ar¹ and Ar²) on the palladium center couple and are eliminated as the final biaryl product, regenerating the active Pd(0) catalyst, which re-enters the cycle.

Self-Validating Experimental Protocol

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide.

Materials:

-

This compound (1.2 equivalents)

-

Aryl Bromide (1.0 equivalent)

-

Palladium(II) Acetate (Pd(OAc)₂, 2 mol%)

-

XPhos (4 mol%)

-

Potassium Phosphate (K₃PO₄, 3.0 equivalents)

-

1,4-Dioxane and Water (e.g., 5:1 ratio), degassed

Protocol:

-

Vessel Preparation: To a dry reaction vessel equipped with a magnetic stir bar, add the aryl bromide, this compound, potassium phosphate, Pd(OAc)₂, and XPhos.

-

Causality: Using a pre-catalyst system like Pd(OAc)₂ with a bulky, electron-rich phosphine ligand like XPhos is crucial. XPhos accelerates both the oxidative addition and the rate-limiting reductive elimination steps, improving yields and allowing the use of less reactive coupling partners like aryl chlorides.[14]

-

-

Inert Atmosphere: Seal the vessel and thoroughly degas by evacuating and backfilling with an inert gas (e.g., Argon or Nitrogen) three times. This is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

-

Solvent Addition: Add the degassed solvent mixture (dioxane and water) via syringe.

-

Causality: A mixture of an organic solvent (dioxane) and water is used to dissolve both the organic substrates and the inorganic base (K₃PO₄), creating an effective reaction medium.

-

-

Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

-

Monitoring: Monitor the reaction for completion using an appropriate analytical method (e.g., LC-MS or TLC).

-

Work-up: Once complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and then brine to remove the base and other inorganic salts.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel.

Emerging Applications in Drug Development

Beyond its role as a synthetic intermediate, the phenylboronic acid (PBA) moiety itself has garnered significant interest for therapeutic and diagnostic applications.

-

Glucose-Sensing and Insulin Delivery: PBAs can form reversible covalent bonds with cis-diols, a structural feature found in sugars like glucose.[15] This unique property is being exploited to develop "smart" drug delivery systems that can release insulin in response to high glucose levels, offering a promising avenue for diabetes management.[16][17]

-

Enzyme Inhibition: Boronic acid-containing compounds have been successfully developed as therapeutic agents. Bortezomib, a proteasome inhibitor used to treat multiple myeloma, is a prominent example of a boronic acid-based drug, highlighting the potential of this functional group as a pharmacophore.[11]

-

Diagnostic Tools: The ability of PBAs to bind to sialic acids on cell surfaces is being explored for diagnostic and therapeutic applications, particularly in oncology.[18]

Conclusion

This compound, identified by CAS number 302348-49-8 , is more than just a chemical reagent; it is an enabling tool for innovation in pharmaceutical research. Its value is rooted in its utility in the robust and versatile Suzuki-Miyaura cross-coupling reaction. A thorough understanding of its properties, stability, and the mechanistic principles behind its application allows researchers to strategically construct complex molecules that form the basis of next-generation therapeutics. As the field of drug discovery continues to evolve, the strategic application of well-defined building blocks like this compound will remain paramount to success.

References

-

This compound. ChemBK. [Link]

- Martínez-Aguirre, M. A., Villamil-Ramos, R., & Yatsimirsky, A. K. (2013). Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. Journal of Organic Chemistry.

- US Patent 6,576,789B1. Process for the preparation of substituted phenylboronic acids.

-

Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions. Organic Chemistry Portal. [Link]

-

Kubota, K., et al. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Letters. [Link]

- Assessing the stability and reactivity of a new generation of boronic esters. Poster Board #1276.

-

(4-(Aminomethyl)phenyl)boronic acid. PubChem, National Center for Biotechnology Information. [Link]

-

4-(Dimethylamino)phenylboronic acid. PubChem, National Center for Biotechnology Information. [Link]

-

B-(4-((Ethylmethylamino)carbonyl)phenyl)boronic acid. PubChem, National Center for Biotechnology Information. [Link]

- A kind of preparation method of 4 amino phenyl boronic acid derivative.

-

Phenylboronic Acid-Functionalized Layer-by-Layer Assemblies for Biomedical Applications. MDPI. [Link]

-

Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery. National Institutes of Health. [Link]

-

The Crucial Role of Phenylboronic Acid in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Phenylboronic Acids-Based Diagnostic and Therapeutic Applications. PubMed, National Center for Biotechnology Information. [Link]

-

On the amine-catalyzed Suzuki-Miyaura coupling using a catalysis-based fluorometric method. ChemRxiv. [Link]

-

The Role of Boronic Acids in Advanced Pharmaceutical Intermediates. Boron Molecular. [Link]

-

Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. MDPI. [Link]

-

Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

-

Suzuki Coupling. Organic Chemistry Portal. [Link]

Sources

- 1. This compound [chembk.com]

- 2. 518336-26-0 | (4-((Methylamino)methyl)phenyl)boronic acid | Organoborons | Ambeed.com [ambeed.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 28611-39-4|4-(Dimethylamino)phenylboronic acid|BLD Pharm [bldpharm.com]

- 5. 4-((methylamino)methyl)phenylboronic acid;CAS No.:518336-26-0 [chemshuttle.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]

- 8. Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions [organic-chemistry.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. US6576789B1 - Process for the preparation of substituted phenylboronic acids - Google Patents [patents.google.com]

- 11. nbinno.com [nbinno.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Suzuki Coupling [organic-chemistry.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. nbinno.com [nbinno.com]

- 16. Phenylboronic Acid-Functionalized Layer-by-Layer Assemblies for Biomedical Applications [mdpi.com]

- 17. Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery+ - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Phenylboronic acids-based diagnostic and therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solubility and Stability of 4-(Methylamino)phenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Methylamino)phenylboronic acid is a versatile building block in medicinal chemistry and organic synthesis, valued for its role in Suzuki-Miyaura cross-coupling reactions and its potential as a pharmacophore. However, the utility of this and other arylboronic acids is often constrained by their physicochemical properties, namely solubility and stability. This guide provides a comprehensive examination of the factors governing the solubility and stability of this compound. We will delve into the underlying chemical principles, offer field-proven experimental protocols for characterization, and discuss strategies for handling and formulation to mitigate degradation.

Introduction: The Chemical Persona of this compound

This compound, a derivative of phenylboronic acid, features a methylamino group at the para position of the phenyl ring. This substitution is critical as the electron-donating nature of the methylamino group significantly influences the electronic properties of the boronic acid moiety. This, in turn, dictates its reactivity, acidity (pKa), and interactions with its environment, which are central to its solubility and stability.[1] The boronic acid functional group itself is a mild Lewis acid, capable of forming reversible covalent bonds, a property exploited in various applications, including sensors and pharmaceuticals.[2][3] However, this reactivity also makes it susceptible to several degradation pathways. Understanding these characteristics is paramount for its effective use in research and development.

The Solubility Profile: A Multifaceted Challenge

The solubility of an active pharmaceutical ingredient (API) or a key synthetic intermediate is a critical parameter that influences everything from reaction kinetics to bioavailability. For this compound, solubility is not a simple, single value but is dependent on a range of environmental factors.

Theoretical Framework

The solubility of arylboronic acids is governed by the interplay of the crystalline solid's lattice energy and the solvation energy of the molecule in a given solvent. The presence of both a polar boronic acid group capable of hydrogen bonding and a less polar phenyl ring gives the molecule an amphipathic character.

The 4-methylamino group, being electron-donating, increases the electron density on the phenyl ring and can participate in hydrogen bonding, which may influence its interaction with protic solvents. Generally, boronic acids are known to have limited solubility in water.[4][5][6] For instance, the solubility of the parent phenylboronic acid in water at 20°C is approximately 1.9-2 g/100g H₂O.[4][5] While specific data for the 4-methylamino derivative is scarce, we can anticipate a complex solubility profile.

Key Factors Influencing Solubility

-

Solvent Polarity : Polar protic solvents like water and alcohols can interact with the boronic acid's hydroxyl groups through hydrogen bonding. Polar aprotic solvents such as acetone and ethyl acetate may also be effective. Nonpolar solvents like hexanes are generally poor solvents for boronic acids.[3][4][7] Phenylboronic acid itself shows high solubility in ethers and ketones, moderate solubility in chloroform, and very low solubility in hydrocarbons.[7]

-

pH : The pH of an aqueous solution is a critical determinant of solubility. The boronic acid group has a pKa of around 9.[2] In solutions with a pH above its pKa, the boronic acid will be deprotonated to form the more soluble anionic boronate species ([ArB(OH)₃]⁻).[8] This principle can be leveraged to enhance solubility in aqueous media.

-

Temperature : Generally, solubility increases with temperature. This relationship can be exploited for crystallization processes.[4]

-

Formation of Anhydrides (Boroxines) : A significant complicating factor for boronic acids is their propensity to undergo dehydration, especially upon heating, to form cyclic trimetric anhydrides known as boroxines.[2][4] These boroxines have different solubility profiles than the parent acid, which can lead to inconsistencies in solubility measurements.[4]

Experimental Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is a reliable and standard protocol for determining equilibrium solubility. The causality behind this choice is its ability to ensure the system reaches thermodynamic equilibrium, providing a true measure of solubility.

Protocol:

-

Preparation : Add an excess amount of this compound to a series of vials containing the test solvent (e.g., purified water, buffers at various pH values). The excess solid is crucial to ensure saturation.

-

Equilibration : Seal the vials and agitate them at a constant, controlled temperature (e.g., 25°C and 37°C to simulate ambient and physiological conditions) for a predetermined period (e.g., 24-48 hours). This duration should be sufficient to reach equilibrium, which should be confirmed by taking measurements at multiple time points (e.g., 24, 48, and 72 hours) until the concentration plateaus.

-

Phase Separation : After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the samples to ensure a clear supernatant. This step is critical to avoid contamination of the sample with undissolved solid.

-

Sampling and Dilution : Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent to a concentration within the calibrated range of the analytical method.

-

Quantification : Analyze the concentration of the dissolved compound in the diluted samples using a validated analytical method, such as HPLC-UV or LC-MS/MS.[9][10]

-

Calculation : Back-calculate the original concentration to determine the solubility in the test solvent.

Table 1: Expected Solubility Trends for this compound

| Solvent Class | Example Solvents | Expected Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Moderate to High | Hydrogen bonding with the boronic acid and methylamino groups. |

| Polar Aprotic | Acetone, Acetonitrile (ACN), Tetrahydrofuran (THF) | Moderate to High | Dipole-dipole interactions. THF is often a good solvent for Suzuki reactions. |

| Nonpolar | Hexane, Toluene | Low | "Like dissolves like" principle; the molecule has significant polar character. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | Can dissolve a range of compounds, but polarity is moderate. |

The Stability Profile: Navigating Inherent Reactivity

Arylboronic acids are metabolically unstable and susceptible to degradation under various conditions.[11] Understanding these degradation pathways is crucial for appropriate storage, handling, and use in reactions or formulations. For this compound, the primary stability concerns are protodeboronation and oxidation.

Major Degradation Pathways

Protodeboronation is the cleavage of the carbon-boron (C-B) bond, replacing the boronic acid group with a hydrogen atom.[8] This reaction is highly dependent on pH and can be accelerated in both acidic and, more commonly, basic conditions.[8][12][13] The mechanism involves the formation of the more reactive tetrahedral boronate anion at higher pH, which facilitates the cleavage of the C-B bond.[8] The electron-donating methylamino group can influence the rate of this process.

Arylboronic acids are prone to oxidation, especially in the presence of reactive oxygen species (ROS) like hydrogen peroxide.[11][14][15][16][17][18] This process, known as oxidative deboronation, converts the boronic acid into the corresponding phenol (4-methylaminophenol in this case) and boric acid.[14] The reaction is initiated by the attack of a nucleophilic oxygen species on the empty p-orbital of the boron atom.[14] This pathway is a significant concern for the metabolic stability of boronic acid-containing drugs.[11][16]

Diagram 1: Key Degradation Pathways

Caption: Primary degradation routes for this compound.

Factors Affecting Stability

-

pH : As mentioned, pH is a critical factor. The rate of protodeboronation for many arylboronic acids is slowest around pH 5 and increases under more acidic or basic conditions.[12]

-

Presence of Oxidants : Exposure to air (oxygen) and other oxidizing agents can accelerate oxidative degradation.[11][13] Solvents should be free of peroxides.[13]

-

Temperature : Elevated temperatures can increase the rate of all degradation reactions.

-

Light : Photolytic degradation can also occur, so protection from light is advisable.[13]

-

Metal Ions : Certain metal ions can catalyze deboronation.[12]

Recommended Storage and Handling

Based on the inherent instability, the following storage and handling procedures are recommended:

-

Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place, away from oxidizing agents.[19][20][21][22][23] For long-term storage, refrigeration (≤ -4 °C) under an inert atmosphere (e.g., argon or nitrogen) is ideal.[1]

-

Handling : Minimize exposure to air and moisture. Use freshly prepared solutions for reactions or analysis whenever possible.[13] If using an autosampler for HPLC analysis, ensure it is cooled to minimize degradation in the vial.[13]

Experimental Assessment: Forced Degradation Studies

A forced degradation (or stress testing) study is the most effective way to identify potential degradation products and pathways and to develop a stability-indicating analytical method.[13] The rationale is to subject the compound to conditions more severe than those it would typically encounter to accelerate degradation and reveal its vulnerabilities.

Diagram 2: Workflow for a Forced Degradation Study

Caption: General experimental workflow for a forced degradation study.

Protocol for Forced Degradation:

-

Stock Solution Preparation : Prepare a stock solution of this compound in a suitable solvent mixture (e.g., acetonitrile/water).

-

Application of Stress :

-

Acid Hydrolysis : Add an aliquot of the stock solution to a solution of 0.1 M HCl.

-

Base Hydrolysis : Add an aliquot to 0.1 M NaOH.

-

Oxidation : Add an aliquot to a 3% solution of hydrogen peroxide.

-

Thermal Stress : Store a vial of the solution at an elevated temperature (e.g., 60°C).

-

Photolytic Stress : Expose a solution to a controlled source of UV and/or visible light.

-

Control : Keep an unstressed sample protected from light at a low temperature.

-

-

Time Points : Withdraw samples from each condition at specified intervals (e.g., 0, 2, 4, 8, 24 hours). If necessary, quench the reaction (e.g., neutralize the acid/base samples).

-

Analysis : Analyze all samples using a developed stability-indicating method, typically a gradient HPLC or UPLC method with UV and/or mass spectrometric detection (LC-MS).

-

Evaluation : Compare the chromatograms of the stressed samples to the control. A decrease in the peak area of the parent compound and the appearance of new peaks indicate degradation. Mass spectrometry is invaluable for the structural elucidation of the degradation products.

Analytical Methodologies

The characterization of this compound and its potential impurities or degradants requires robust analytical methods.

-

High-Performance Liquid Chromatography (HPLC) : This is the workhorse technique for purity assessment and stability studies. A reversed-phase C18 column with a mobile phase consisting of an acetonitrile/water gradient and a suitable buffer is a common starting point. UV detection is straightforward due to the aromatic nature of the compound.

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) : For higher sensitivity and specificity, especially for identifying unknown degradants in forced degradation studies, LC-MS/MS is the method of choice.[10] It allows for accurate mass measurement and fragmentation analysis to elucidate structures.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are essential for structural confirmation of the initial material and for the definitive identification of isolated degradation products. ¹¹B NMR can also be used to study the equilibrium between the boronic acid and boronate forms.[24]

Conclusion

This compound is a compound of significant interest, but its utility is intrinsically linked to its physicochemical properties. Its solubility is highly dependent on the solvent system and pH, a characteristic that can be manipulated to advantage. The compound's stability is challenged by inherent pathways of protodeboronation and oxidation, necessitating careful storage and handling protocols. A thorough understanding and experimental characterization of these properties, using systematic approaches like forced degradation studies, are not merely academic exercises. They are essential, self-validating systems that ensure the reliability of experimental results, the success of synthetic campaigns, and the safety and efficacy of potential drug candidates derived from this versatile molecule.

References

- Improving the oxidative stability of boronic acids through stereoelectronic effects. (n.d.). Google Scholar.

- Yan, J., Springsteen, G., Deeter, S., & Wang, B. (2004). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. Journal of the American Chemical Society, 126(47), 15544–15552.

- 4-[(DIMETHYLAMINO)METHYL]PHENYLBORONICACID Safety Data Sheets. (n.d.). Echemi.

- Cunico, R. L., & Gonzalez, C. (2003). Catabolism of Arylboronic Acids by Arthrobacter nicotinovorans Strain PBA. Applied and Environmental Microbiology, 69(9), 5600–5603.

- Effect of pH on the stability and reactivity of aryl boronic acids. (n.d.). Benchchem.

- Wang, L., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(10), e2013691118.

- Yan, J., Springsteen, G., Deeter, S., & Wang, B. (2004). Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. Journal of the American Chemical Society, 126(47), 15544-15552.

-

Boronic acid. (n.d.). In Wikipedia. Retrieved from [Link]

- Wang, L., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PubMed, 33658372.

- 5 - AK Scientific, Inc. (n.d.). AK Scientific, Inc.

- Di, L., et al. (2007). Oxidative Deboronation of the Peptide Boronic Acid Proteasome Inhibitor Bortezomib: Contributions from Reactive Oxygen Species in This Novel Cytochrome P450 Reaction. Chemical Research in Toxicology, 20(9), 1335–1343.

- Sikora, A., et al. (2008). Direct oxidation of boronates by peroxynitrite: Mechanism and implications in fluorescence imaging of peroxynitrite. Free Radical Biology and Medicine, 45(10), 1434–1442.

- Stella, V. J., & Schowen, R. L. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)2. Journal of Pharmaceutical Sciences, 89(6), 758–765.

- Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. (2011, November 5). Organic Process Research & Development, 15(6), 1378–1383.

- Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49(6), 814–824.

- Stability issues of 4-Aminophenylboronic acid hydrochloride in solution. (n.d.). Benchchem.

-

Phenylboronic acid. (n.d.). In Wikipedia. Retrieved from [Link]

-

Hydrolysis mechanism of arylboronic acids. (n.d.). ResearchGate. Retrieved from [Link]

- Skinner, H. A., & Smith, N. B. (1954). Thermochemistry of phenylboronic acid, diphenylborinic acid, and their anhydrides. Transactions of the Faraday Society, 50, 1041.

-

Solubility of investigated compounds in water. Phenylboronic acid... (n.d.). ResearchGate. Retrieved from [Link]

- Sporzyński, A., & Leszczyński, P. (2017). Solubility of phenylboronic compounds in water. Mediterranean Journal of Chemistry, 6(5), 123-130.

-

Quantitation of boronic acids at pg/mL levels of sensitivity. (n.d.). SCIEX. Retrieved from [Link]

-

Solubility of benzoxaborole (2) in water. Method A, method B. (n.d.). ResearchGate. Retrieved from [Link]

-

Physical and Chemical Properties of Boronic Acids: Formulation Implications. (n.d.). KU ScholarWorks. Retrieved from [Link]

- Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). (PDF) Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49(6), 814–824.

- Sporzyński, A., & Leszczyński, P. (2017). Solubility of phenylboronic compounds in water. Mediterranean Journal of Chemistry, 6(5), 123-130.

-

Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Semantic Scholar. Retrieved from [Link]

- III Analytical Methods. (n.d.). Google Scholar.

- Quantifying Methylboronic Acid Impurities: A Comparative Guide to Analytical Methods. (n.d.). Benchchem.

- Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017, August 15). Journal of Pharmaceutical and Biomedical Analysis, 145, 448–457.

- Heide, M., Reifenrath, J., Herrmann, A., & Engelhard, C. (2025). Fast and Sustainable Active Pharmaceutical Ingredient (API) Screening in Over-the-Counter and Prescription Drug Products by Surface-Assisted Plasma-Based Desorption/Ionization High-Resolution Mass Spectrometry. Analytical Methods.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Boronic acid - Wikipedia [en.wikipedia.org]

- 3. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 4. d-nb.info [d-nb.info]

- 5. scispace.com [scispace.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. sciex.com [sciex.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]

- 12. andersonsprocesssolutions.com [andersonsprocesssolutions.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pnas.org [pnas.org]

- 15. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Direct oxidation of boronates by peroxynitrite: Mechanism and implications in fluorescence imaging of peroxynitrite - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. echemi.com [echemi.com]

- 20. aksci.com [aksci.com]

- 21. sigmaaldrich.com [sigmaaldrich.com]

- 22. sigmaaldrich.com [sigmaaldrich.com]

- 23. fishersci.com [fishersci.com]

- 24. pubs.acs.org [pubs.acs.org]

molecular structure and conformation of 4-(Methylamino)phenylboronic acid

Starting Data Collection

I've initiated comprehensive Google searches to gather data on 4-(Methylamino)phenyl. I'm focusing on molecular structure, conformations, and spectroscopic properties, specifically NMR, IR, and UV-Vis. I'm also looking into any existing crystallographic data or computational studies related to this compound. This information will form the foundation for my analysis.

Expanding Search Parameters

I'm now broadening my search to encompass 4-(Methylamino)phenylboronic acid. I'm focusing on structural details, including bond lengths and angles, and the molecule's preferred conformations. I am also investigating intermolecular interactions, such as hydrogen bonding. I'm also looking at experimental protocols and computational techniques related to phenylboronic acid derivatives.

Defining Structural Features

I've initiated comprehensive searches specifically focused on this compound. I'm prioritizing structural details like bond lengths and angles to understand its conformational preferences, with focus on the relative orientation of the boronic acid and methylamino groups. Simultaneously, I'm identifying experimental and computational methods suitable for characterization, aiming for a robust analysis.

Initiating the Inquiry

I'm starting to build a comprehensive guide focusing on the molecular structure and conformation of this compound. I'll begin by providing a concise introduction highlighting the compound's relevance and significance. I'm aiming for a detailed technical overview suitable for an expert audience.

Analyzing the Architecture

Expanding the Exploration

I'm now expanding the scope to include an introduction, describing the relevance of this compound in organic synthesis and potential uses in drug development. I'm leveraging insights from similar structures and phenylboronic acid derivatives. This section aims to be a quick overview suitable for an expert.

Defining the Details

I'm now outlining a detailed technical guide. The introduction is planned, explaining the compound's significance. A description of the core structure is drafted, with data from similar molecules standing in for missing crystallographic information. I'm also planning to discuss the electronic effects of the substituents in detail.

Planning the Technical Guide

Formulating a Comprehensive Plan

Lewis acidity of 4-(Methylamino)phenylboronic acid

An In-Depth Technical Guide to the Lewis Acidity of 4-(Methylamino)phenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive examination of the , a critical parameter influencing its utility in medicinal chemistry, chemical biology, and materials science. The presence of the electron-donating methylamino group at the para-position significantly modulates the electronic properties of the boron center. This guide elucidates the theoretical underpinnings of this effect and presents detailed, field-proven experimental protocols for its quantitative characterization. We cover methodologies including UV-Vis spectroscopic pKa determination, fluorescence-based diol binding assays, and direct analysis by ¹¹B NMR spectroscopy. The causality behind experimental choices is explained, ensuring that each protocol functions as a self-validating system. By integrating theoretical principles with practical workflows and data interpretation, this document serves as an essential resource for professionals seeking to harness the unique properties of this compound in their research and development endeavors.

Introduction: The Tunable Lewis Acidity of Arylboronic Acids

Boronic acids [RB(OH)₂] are a fascinating class of molecules characterized by an electron-deficient boron atom, rendering them Lewis acidic.[1] This Lewis acidity is the foundation of their diverse applications, from the cornerstone Suzuki-Miyaura cross-coupling reaction to their burgeoning role as reversible covalent inhibitors and chemosensors for carbohydrates.[2][3] In aqueous solution, a boronic acid exists in equilibrium between a neutral, trigonal planar sp²-hybridized state and an anionic, tetrahedral sp³-hybridized boronate state, formed upon reaction with a Lewis base like a hydroxide ion.[1][2]